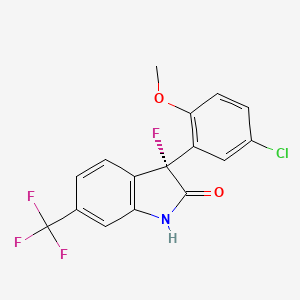
Iodine I-124
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iodine I 124 is a radioactive isotope of iodine, a nonmetallic element of the halogen group, with an atomic mass of 124 and a half-life of 4.18 days with radioisotopic activity. Selectively accumulating in thyroid tissue, iodine I 124 emits positrons that can be detected by positron emission tomography (PET), allowing localization of thyroid tissue. This radioisotope also emits gamma rays.
Scientific Research Applications
Iodine I-124 in Thyroid Cancer Diagnosis and Treatment
Iodine-124 is used in the diagnosis and treatment of thyroid cancer. Its application in positron emission tomography (PET) combined with computed tomography (CT) significantly improves the staging of patients. Iodine-124 PET/CT offers better detection of metastatic disease and more accurate measurement of metabolic tumor volume, thereby distinguishing between low-risk and high-risk patients. Furthermore, it enhances the detection of recurrent disease due to its higher sensitivity and spatial resolution compared to gamma scintigraphy. Iodine-124 is also valuable for patient-specific radioiodine therapy radiation dosimetry, allowing for precise measurement of iodine uptake during therapy (Lubberink et al., 2008).
Advancements in PET Imaging
The evolution of PET imaging technology, especially with new detectors and signal processing electronics, has expanded the applications of Iodine-124. It has become a crucial tool for PET imaging in medical oncology, pharmacokinetics, and drug metabolism. Iodine-124's convenient half-life of 4.2 days allows its use in PET scanners located far from radionuclide production sites, overcoming previous limitations due to its complex decay scheme (Braghirolli et al., 2014).
Comparison of Iodine Isotopes in Nuclear Medicine
A study comparing different iodine isotopes (I-123, I-124, and I-131) used in nuclear medicine highlighted I-124's superior performance in terms of contrast recovery and resolution. This study emphasized the advantages of I-124 in PET imaging over other iodine isotopes typically used in SPECT imaging (Rault et al., 2006).
Molecular Imaging with Iodine-124
Iodine-124 has emerged as a significant isotope in molecular imaging due to its suitability for attaching to various molecules without altering their properties. This enables longitudinal in vivo assessment of the distribution of these molecules, providing valuable pharmacokinetic and biodistribution information. These properties of Iodine-124 have significant applications in both oncologic and non-oncologic contexts (Mahajan & Divgi, 2016).
Other Applications and Comparisons
- Use in Nuclear Medicine : Iodine-124, along with other iodine isotopes, is crucial in nuclear medicine for both imaging and theragnostic applications. It plays an important role in the diagnosis and treatment of various thyroid disorders (Ferris et al., 2020).
- Radiochemistry of Iodine : The production, chemistry, and application of various iodine isotopes, including Iodine-124, in the medical field are comprehensively reviewed. This includes a discussion on the separation and purification methods, as well as the preparation of iodine isotopes for medical applications (Lin & Chao, 2009).
- Chemical Speciation in Biology : The chemical speciation of iodine, including Iodine-124, defines its availability and biological activities. This is critical in understanding its role in human biology, where it serves not just in thyroid hormone regulation but also in the iodination of organic molecules, contributing to immune and antioxidant defense systems (Espino-Vázquez et al., 2022).
- I-124 Imaging and Dosimetry : Iodine-124's role in PET imaging, particularly for thyroid cancer, is expanding. The higher sensitivity and resolution of I-124 PET/CT compared to standard gamma scintigraphy aid in detecting recurrent or metastatic disease. However, challenges remain due to its complex decay schema, necessitating further studies for optimal dosimetry protocols and treatment planning strategies (Kuker et al., 2016).
properties
CAS RN |
14158-30-6 |
|---|---|
Molecular Formula |
HI |
Molecular Weight |
124.9142 g/mol |
IUPAC Name |
iodane |
InChI |
InChI=1S/HI/h1H/i1-3 |
InChI Key |
XMBWDFGMSWQBCA-OIOBTWANSA-N |
Isomeric SMILES |
[124IH] |
SMILES |
I |
Canonical SMILES |
I |
synonyms |
124I radioisotope I-124 radioisotope Iodine-124 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



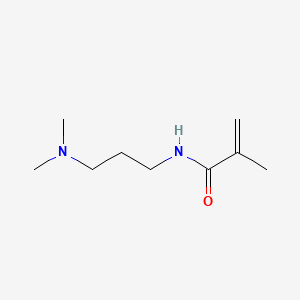
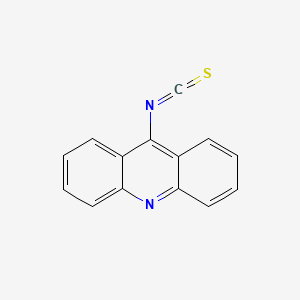
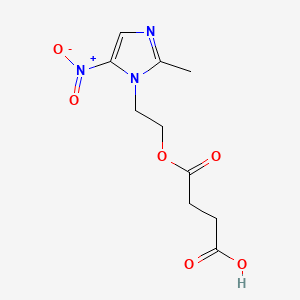

![6-bromo-3-[5-(6-bromo-1H-indol-3-yl)piperazin-2-yl]-1H-indole](/img/structure/B1218498.png)

![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-6-ethyl-1H-quinolin-2-one](/img/structure/B1218502.png)
![1-[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-4-piperidinyl]-5-fluorobenzotriazole](/img/structure/B1218503.png)
![3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[5-(4-bromophenyl)-7-(trifluoromethyl)-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B1218504.png)
![4-Methyl-5-thieno[3,2-b]pyrrolecarboxylic acid [2-oxo-2-(thiophen-2-ylmethylamino)ethyl] ester](/img/structure/B1218506.png)
![3,5-dimethoxy-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B1218507.png)
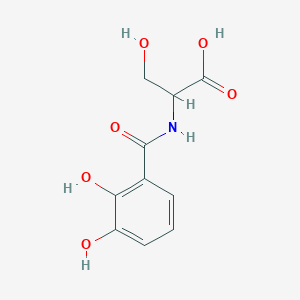
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl] 4-methylsulfinyl-N-sulfooxy-butanimidothioate](/img/structure/B1218509.png)
